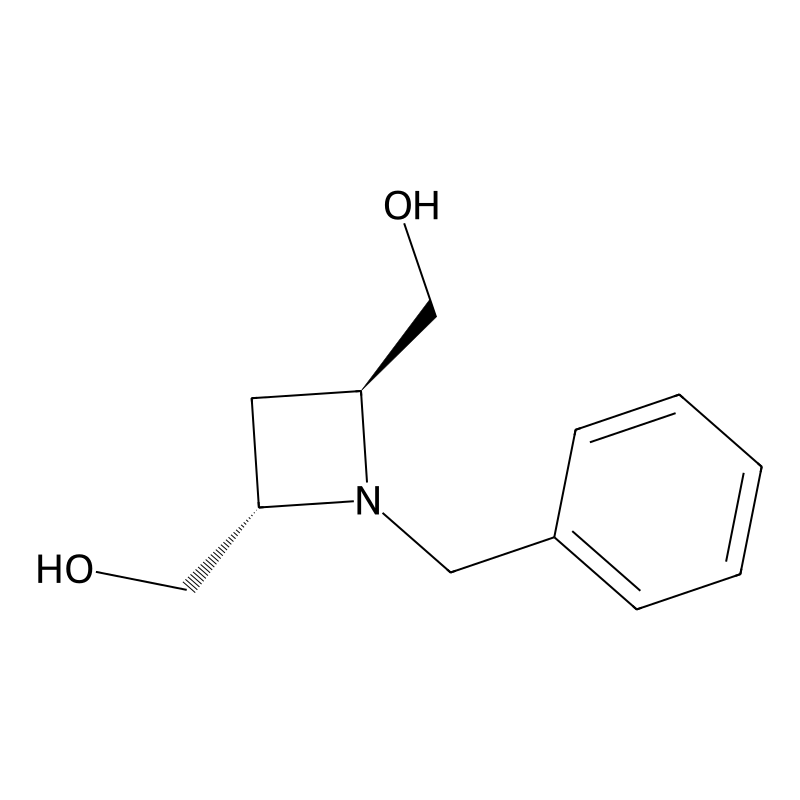((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol is a chiral compound characterized by the presence of a benzyl group attached to an azetidine ring. This compound is notable for its two hydroxymethyl groups, which contribute to its potential biological activity and reactivity in various chemical processes. The molecular formula for this compound is , and it has a molecular weight of approximately 209.27 g/mol. The stereochemistry of the compound is significant, as the specific configuration can influence its biological interactions and chemical properties.
The chemical reactivity of ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol primarily involves nucleophilic substitutions and oxidation reactions due to the presence of hydroxymethyl groups. These groups can undergo oxidation to form aldehydes or carboxylic acids under appropriate conditions. Additionally, the azetidine ring can participate in ring-opening reactions under acidic or basic conditions, leading to various derivatives.
Research indicates that ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol exhibits promising biological activities. Specifically, it has been studied for its potential as an inhibitor of certain enzymes, including β-glucosidase. Such inhibition can be relevant in the context of metabolic disorders and may provide therapeutic avenues for conditions like diabetes or obesity . The compound's unique structure allows it to interact with biological targets in a manner distinct from other similar compounds.
The synthesis of ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol typically involves multi-step organic reactions starting from readily available precursors. One common method includes the use of azetidine derivatives that are subsequently functionalized through hydroxymethylation reactions. Other synthetic routes may involve the use of chiral catalysts to ensure the desired stereochemistry is achieved during the formation of the azetidine ring .
This compound has potential applications in medicinal chemistry due to its enzyme inhibitory properties. It may serve as a lead compound for developing new drugs targeting metabolic pathways. Additionally, its unique structural features may find use in materials science and organic synthesis as a building block for more complex molecules.
Studies on the interactions of ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol with biological systems have shown that it can selectively inhibit specific enzymes involved in carbohydrate metabolism. These interactions are crucial for understanding how the compound can be utilized therapeutically and how it behaves in biological environments . Further research into its pharmacokinetics and bioavailability is necessary to determine its efficacy and safety profile.
Several compounds share structural similarities with ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 1-Benzylazetidin-3-ol | 0.92 |
| (3S,4S)-1-Benzyl-3,4-pyrrolidindiol | 0.85 |
| (3R,4R)-1-Benzylpyrrolidine-3,4-diol | 0.85 |
| 1-Benzhydrylazetidin-3-ol hydrochloride | 0.80 |
| 2-(Benzyl(methyl)amino)ethanol | 0.92 |
Uniqueness: ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol stands out due to its specific stereochemistry and dual hydroxymethyl functionality which may enhance its biological activity compared to other similar compounds that lack these features.








